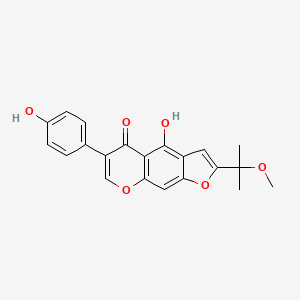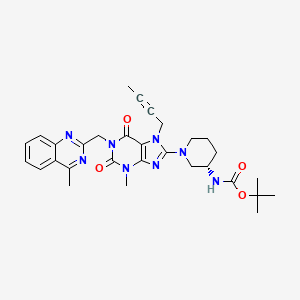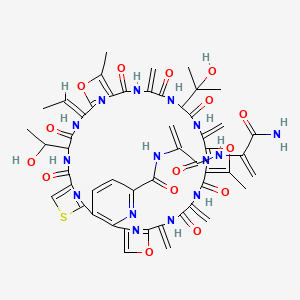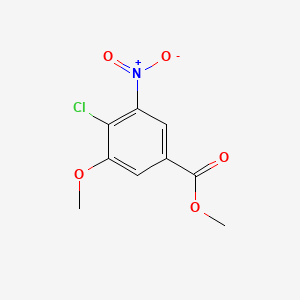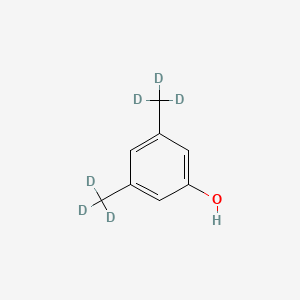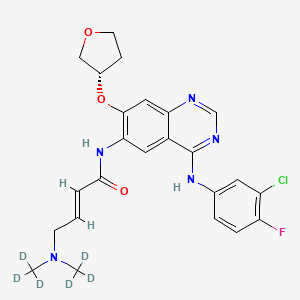
阿法替尼-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Afatinib-d6 is the d6 labelled analogue of Afatinib . It is used as an internal standard for the quantification of afatinib . Afatinib is an irreversible inhibitor of epidermal growth factor receptor (EGFR) and ErbB2 .
Synthesis Analysis
Afatinib dimaleate is synthesized from 4-fluoro-2-aminobenzoic acid after a six-step reaction, including cyclization, nitration, substitution, reduction, condensation, and salification .Molecular Structure Analysis
The molecular formula of Afatinib-d6 is C24H19ClD6FN5O3 . It is a highly selective tyrosine kinase inhibitor that covalently binds to EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4) to irreversibly inhibit tyrosine kinase autophosphorylation .Chemical Reactions Analysis
Afatinib has time-independent pharmacokinetic characteristics. Maximum plasma concentrations of afatinib are reached approximately 2–5 h after oral administration and thereafter decline, at least bi-exponentially . Afatinib metabolism is minimal, with unchanged drug predominantly excreted in the faeces and approximately 5% in urine .Physical And Chemical Properties Analysis
The molecular weight of Afatinib-d6 is 491.975 . The solid form of Afatinib-d6 appears to have no determined color .科学研究应用
阿法替尼在非小细胞肺癌治疗中的作用: 阿法替尼一直是非小细胞肺癌治疗中至关重要的一线抗癌剂。研究表明其疗效,尤其是在表皮生长因子受体 (EGFR) 突变的情况下。然而,对阿法替尼的耐药性仍然是临床疗效方面的一项重大挑战 (孟等人,2019 年).
在临床环境中监测阿法替尼水平: 竞争性酶联免疫吸附试验 (ELISA) 等方法的开发促进了血浆中阿法替尼的简单且灵敏的定量,这对于治疗药物监测 (TDM) 至关重要 (Sagawa 等人,2018 年).
与其他治疗方法的比较研究: 临床试验已将阿法替尼与其他治疗方法(如顺铂加吉西他滨)进行了比较,显示 EGFR 突变阳性晚期非小细胞肺癌患者的无进展生存期显着改善 (Wu 等人,2014 年).
阿法替尼对脑转移的疗效: 阿法替尼已对脑转移或脑膜疾病患者表现出活性,尤其是在那些先前接受过 EGFR 酪氨酸激酶抑制剂治疗的患者中 (Hoffknecht 等人,2014 年).
耐药和降解的机制: 研究还深入了解了阿法替尼的降解产物及其耐药机制,这对于制定更有效的治疗策略至关重要 (Chavan 等人,2019 年).
药代动力学和药效学: 研究还集中在阿法替尼的临床药代动力学和药效学上,深入了解其吸收、代谢和排泄,这对于优化剂量和最大程度减少不良反应至关重要 (Wind 等人,2016 年).
作用机制
Target of Action
Afatinib-d6, also known as Afatinib D6, primarily targets the ErbB family of proteins, which includes the epidermal growth factor receptor (EGFR), human EGFRs (HER) 2, and HER4 . These proteins play a crucial role in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers .
Mode of Action
Afatinib-d6 acts as a tyrosine kinase inhibitor. It covalently binds to the kinase domains of its targets (EGFR, HER2, and HER4) and irreversibly inhibits their tyrosine kinase autophosphorylation . This irreversible inhibition results in the downregulation of ErbB signaling, thereby disrupting the proliferation and survival of cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by Afatinib-d6 is the ErbB signaling pathway. By inhibiting the tyrosine kinase activity of EGFR, HER2, and HER4, Afatinib-d6 disrupts the downstream signaling events that lead to cell proliferation and survival . Additionally, Afatinib-d6 has been shown to suppress CD8+ T lymphocyte proliferation by targeting CAD, a key enzyme of de novo pyrimidine biosynthesis .
Pharmacokinetics
Afatinib-d6 exhibits time-independent pharmacokinetic characteristics. After oral administration, maximum plasma concentrations of Afatinib-d6 are reached approximately 2–5 hours post-dose . The drug is predominantly excreted unchanged in the feces, with approximately 5% excreted in urine . The effective elimination half-life is approximately 37 hours . Factors such as sex, body weight, and renal function can influence the exposure to Afatinib-d6 .
Result of Action
The molecular effect of Afatinib-d6 is the disruption of the ErbB signaling pathway, leading to the inhibition of cell proliferation and survival . On a cellular level, Afatinib-d6 reduces tumor-infiltrating lymphocyte numbers and inhibits CD8+ T lymphocyte proliferation . It has also been observed to reduce average speed in certain cell lines and induce apoptosis .
Action Environment
Environmental factors such as food intake can influence the action of Afatinib-d6. Food has been shown to reduce total exposure to the drug . Furthermore, concomitant treatment with potent inhibitors or inducers of the P-glycoprotein transporter can affect the pharmacokinetics of Afatinib-d6 .
安全和危害
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .
属性
IUPAC Name |
(E)-4-[bis(trideuteriomethyl)amino]-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]but-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m0/s1/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXXDDBFHOBEHA-VCXSEIMGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClFN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: Why was Afatinib-d6 used in this study focusing on Lorlatinib?
A: Afatinib-d6 was used as an internal standard (IS) in this study []. Internal standards are crucial in analytical chemistry, especially in quantitative analysis using techniques like LC-MS/MS.
Q2: How does Afatinib-d6 function as an internal standard in this context?
A: A known amount of Afatinib-d6 was added to the mouse serum and tissue samples before processing []. Because it's chemically similar to Lorlatinib but distinguishable by mass spectrometry, Afatinib-d6's signal serves as a reference point. By comparing the signal of Lorlatinib to that of Afatinib-d6, researchers can accurately determine the concentration of Lorlatinib in the samples while minimizing the impact of potential variations during sample preparation and analysis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-[[(1R)-1-[3-[(1S)-1-[[1-(carboxymethyl)cyclopropyl]methylsulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B580099.png)
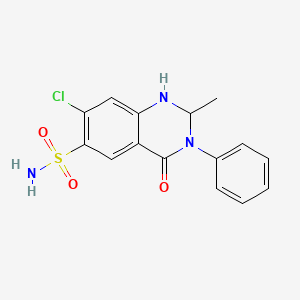
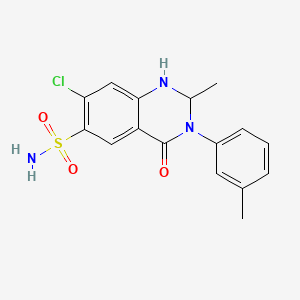
![1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione](/img/no-structure.png)
